molecular formula C22H22FNO5 B12223184 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12223184
M. Wt: 399.4 g/mol
InChI Key: KJWYRKAHOXIDEE-UHFFFAOYSA-N
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Description

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine core, an ethoxy group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a suitable diketone.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an ethyl halide and a base.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and safety protocols to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(2-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(2-ethoxy-5-methylphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Uniqueness

The uniqueness of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C22H22FNO5/c1-4-28-18-10-9-14(23)11-16(18)17(25)12-24-21(26)15-7-5-6-8-19(15)29-20(13(2)3)22(24)27/h5-11,13,20H,4,12H2,1-3H3

InChI Key

KJWYRKAHOXIDEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C

Origin of Product

United States

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